3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a benzenecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as isopropanol and water, with silica-supported catalysts to enhance the yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzenecarbothioamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzenecarbothioamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
Uniqueness
3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide is unique due to the presence of the benzenecarbothioamide group, which imparts distinct chemical properties and reactivity compared to other isoindoline-1,3-dione derivatives
Properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c17-14(21)11-5-3-4-10(8-11)9-18-15(19)12-6-1-2-7-13(12)16(18)20/h1-8H,9H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQIDVUQGOCSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.